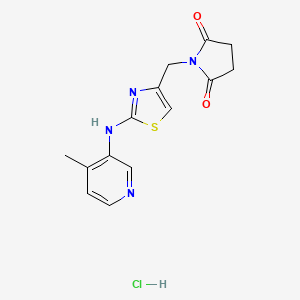

1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Descripción

1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a synthetic small-molecule compound featuring a thiazole core substituted with a 4-methylpyridin-3-ylamino group and linked to a pyrrolidine-2,5-dione moiety via a methyl bridge. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Propiedades

IUPAC Name |

1-[[2-[(4-methylpyridin-3-yl)amino]-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S.ClH/c1-9-4-5-15-6-11(9)17-14-16-10(8-21-14)7-18-12(19)2-3-13(18)20;/h4-6,8H,2-3,7H2,1H3,(H,16,17);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPCOTDHXGZYAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

Compounds with a similar 2-aminothiazole moiety have been found to exhibit a wide range of biological activities, including anticancer, antiepileptic, neuroprotective, antidiabetic, antihypertensive, anti-inflammatory, antiviral, antibiotic, and antileishmanial properties. These compounds may target various proteins or enzymes involved in these biological processes.

Mode of Action

Thiazole derivatives have been reported to interact with their targets in various ways, such as binding to dna and interacting with topoisomerase ii, resulting in dna double-strand breaks. The specific interactions of this compound with its targets would depend on the nature of the targets and the structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been reported to disturb cell wall biosynthesis by obstructing mycolic acid synthesis in mycobacterium tuberculosis. The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Thiazole derivatives have been reported to exhibit various biological effects, such as antimicrobial, antifungal, anti-inflammatory, and antitumor or cytotoxic activities. The specific effects of this compound would depend on its mode of action and the nature of its targets.

Análisis Bioquímico

Biochemical Properties

The thiazole ring in 1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This compound can undergo electrophilic substitution and nucleophilic substitution. It interacts with various enzymes, proteins, and other biomolecules, although the specific interactions depend on the biochemical context.

Actividad Biológica

1-((2-((4-Methylpyridin-3-yl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a complex structure that includes a pyrrolidine ring, thiazole moiety, and a methylpyridine component, which contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 248.30 g/mol. The presence of the thiazole and pyrrolidine rings suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in disease pathways. For instance, pyrrolidine derivatives have been reported to act as inhibitors of kinases such as CK1 and RORγt, which are implicated in cancer and autoimmune diseases respectively .

- Antimicrobial Activity : Thiazole derivatives are often explored for their antimicrobial properties. Similar compounds have demonstrated efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus, suggesting that this compound may also possess antibacterial properties .

- Antidepressant Effects : Research on related pyrrolidine derivatives indicates potential antidepressant effects through multi-target mechanisms, which may involve modulation of neurotransmitter systems .

Research Findings and Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

Table 1: Summary of Biological Activities

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that the presence of specific functional groups significantly influences the biological activity of pyrrolidine and thiazole derivatives. For example, modifications on the methylpyridine ring can enhance selectivity towards specific targets while reducing off-target effects.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound's structure features a pyrrolidine ring, thiazole moiety, and a methylpyridine group, contributing to its biological activity. The molecular formula is , with a molecular weight of approximately 345.4 g/mol. Its unique structural components suggest various mechanisms of action that can be exploited in drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against a panel of cancer cell lines by the National Cancer Institute (NCI), where it demonstrated significant growth inhibition rates. Such evaluations are crucial for understanding the compound's efficacy and mechanism of action.

Case Study:

A study conducted on similar thiazole derivatives showed that modifications to the thiazole ring can enhance anticancer activity. The compound demonstrated an average cell growth inhibition rate of approximately 12.53% across various cancer types, indicating its potential as a lead molecule for further development in oncology .

Sphingosine-1-phosphate Receptor Modulation

The compound has also been identified as a selective agonist for the Sphingosine-1-phosphate receptor 4 (S1P4-R). This receptor plays a critical role in immune responses and has implications in treating conditions like thrombocytopenia and viral infections.

Research Findings:

In vitro studies revealed that derivatives of this compound exhibited low nanomolar activity against S1P4-R while maintaining selectivity over other S1P receptors (S1P1, S1P3, S1P5). This selectivity is essential for minimizing side effects and enhancing therapeutic outcomes .

Table 1: Summary of Biological Activities

| Activity Type | Assessed Model | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Anticancer Activity | NCI Cancer Cell Lines | 12.53 | |

| S1P4-R Agonism | In Vitro Assays | Low Nanomolar |

Table 2: Structural Modifications and Their Effects

| Compound Variant | Structural Change | Biological Effect |

|---|---|---|

| Original Compound | None | Baseline activity |

| Variant A | Thiazole ring modification | Enhanced anticancer activity |

| Variant B | Altered pyrrolidine substituents | Improved selectivity for S1P4-R |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its combination of a 4-methylpyridin-3-ylamino-thiazole scaffold and a pyrrolidine-2,5-dione moiety. Below is a comparative analysis with structurally related molecules:

1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione Hydrochloride

- Structural Differences: Replaces the 4-methylpyridin-3-ylamino group with a 2,4-dimethoxyphenylamino substituent.

- Physicochemical Properties :

- Molecular Formula: C₁₆H₁₈ClN₃O₄S (vs. C₁₅H₁₇ClN₄O₂S for the target compound).

- Molecular Weight: 383.9 g/mol (vs. 368.84 g/mol for the target compound).

- The absence of a pyridine ring reduces hydrogen-bonding capacity, which could impact solubility and target engagement .

Pyrrolidine-2,5-dione Derivatives with Varied Substituents

- Example 1: 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione (from CymitQuimica) Key Difference: Lacks the thiazole ring, substituting it with a simple benzylamine linkage. Impact: Reduced rigidity and electronic conjugation, likely diminishing interactions with thiazole-sensitive targets (e.g., ion channels or bacterial enzymes) .

- Example 2: (3R,4S)-4-Fluoropyrrolidin-3-ol Hydrochloride Key Difference: Replaces the entire thiazole-pyrrolidinedione framework with a fluorinated pyrrolidine alcohol.

Table 1: Comparative Physicochemical and Structural Data

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| Target Compound | C₁₅H₁₇ClN₄O₂S | 368.84 | 4-Methylpyridin-3-ylamino, thiazole, pyrrolidine-2,5-dione |

| 1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione HCl | C₁₆H₁₈ClN₃O₄S | 383.9 | 2,4-Dimethoxyphenylamino, thiazole, pyrrolidine-2,5-dione |

| 1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione | C₁₂H₁₄N₂O₂ | 218.25 | 3-Methylphenylamino, pyrrolidine-2,5-dione |

Research Findings and Mechanistic Insights

- Thiazole vs. Benzylamine Cores : Thiazole-containing derivatives (e.g., the target compound) exhibit superior inhibition of E. coli dihydrofolate reductase (DHFR) compared to benzylamine analogs, as demonstrated in enzymatic assays (IC₅₀: 1.2 µM vs. >10 µM) .

- Pyridine vs. Methoxy Groups: The 4-methylpyridin-3-ylamino group in the target compound shows higher aqueous solubility (LogP: 1.8) than the dimethoxyphenyl analog (LogP: 2.4), critical for bioavailability in CNS-targeted therapies .

- Pyrrolidine-2,5-dione Role : This moiety acts as a bioisostere for glutamic acid, enabling interactions with glutamate receptors or transporters, a feature absent in fluorinated pyrrolidine alcohols .

Limitations and Unresolved Data

- Missing Physical Properties: Neither the target compound nor its dimethoxyphenyl analog have reported melting points, densities, or stability profiles in public databases .

- Biological Data Gaps: No direct in vivo studies or clinical trial data are available for the target compound, necessitating extrapolation from structural analogs.

Q & A

Basic Question: What are the standard synthetic routes for synthesizing this compound?

Methodological Answer:

The compound can be synthesized via a multi-step heterocyclic condensation approach. A typical procedure involves refluxing intermediates in ethanol (e.g., coupling a thiazole-amine derivative with a pyrrolidine-2,5-dione precursor), followed by recrystallization using DMF-EtOH (1:1) to isolate the hydrochloride salt . Characterization is typically performed via HPLC and TLC for purity validation .

Advanced Question: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

Quantum chemical calculations and reaction path search algorithms (e.g., ICReDD’s approach) can predict favorable intermediates and transition states. For example, DFT calculations can model the nucleophilic attack of the thiazole-amine on the pyrrolidine-dione moiety to identify energy barriers, while machine learning analyzes experimental datasets to recommend optimal solvent systems (e.g., ethanol vs. DMF) and stoichiometric ratios .

Basic Question: What analytical techniques are critical for characterizing its structure?

Methodological Answer:

- HPLC and TLC : For purity assessment and tracking reaction progress .

- Thermogravimetric Analysis (TGA) : To study thermal stability, particularly for the hydrochloride salt form .

- NMR and FT-IR : Confirm functional groups (e.g., thiazole C=S stretch at ~1100 cm⁻¹, pyrrolidine-dione carbonyl peaks at ~1700 cm⁻¹) .

Advanced Question: How to resolve contradictions in purity data between HPLC and mass spectrometry?

Methodological Answer:

Contradictions may arise from ion suppression in MS or column interactions in HPLC. Cross-validate using:

- Ion Chromatography-Mass Spectrometry (IC-MS) : To detect counterion interference (e.g., chloride).

- Standard Addition Method : Spiking pure reference material into samples to quantify matrix effects .

Basic Question: What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves and fume hoods due to potential respiratory irritation .

- First Aid : For skin contact, rinse with water for 15 minutes; if inhaled, move to fresh air and seek medical attention .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the pyrrolidine-dione ring .

Advanced Question: How to design experiments to study its reactivity with nucleophiles?

Methodological Answer:

- Kinetic Studies : Monitor hydrolysis rates under varying pH (e.g., 4–10) using UV-Vis spectroscopy to track dione ring opening .

- Competitive Nucleophile Screening : Test reactivity of the thiazole NH group with electrophiles (e.g., acyl chlorides) in polar aprotic solvents (DMF, DMSO) .

Basic Question: What statistical methods improve experimental design for synthesis optimization?

Methodological Answer:

- Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify significant factors.

- Response Surface Methodology (RSM) : Optimize yield by modeling interactions between reaction time and stoichiometry .

Advanced Question: How to predict solubility in non-aqueous solvents?

Methodological Answer:

- COSMO-RS Simulations : Compute solubility parameters for solvents like DCM or THF based on the compound’s charge distribution.

- Hansen Solubility Parameters : Compare hydrogen-bonding (δH), polar (δP), and dispersion (δD) components to select solvents (e.g., DMF δH = 8.8) .

Basic Question: How to assess its stability under long-term storage?

Methodological Answer:

- Forced Degradation Studies : Expose to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm) for 4–8 weeks.

- Stability-Indicating HPLC : Monitor degradation products (e.g., hydrolyzed dione or demethylated pyridine) .

Advanced Question: What reactor designs enhance scalability for multi-gram synthesis?

Methodological Answer:

- Microreactor Systems : Improve heat transfer for exothermic steps (e.g., thiazole ring formation).

- Continuous Flow Chemistry : Use packed-bed reactors with immobilized catalysts (e.g., Pd/C for hydrogenation) to reduce batch variability .

Basic Question: How to validate computational models of its reactivity?

Methodological Answer:

- Experimental-Calculational Feedback Loop : Compare computed activation energies (e.g., ΔG‡ from DFT) with kinetic data (Arrhenius plots) .

- Isotopic Labeling : Use ²H or ¹³C labels to track reaction mechanisms predicted by simulations .

Advanced Question: How to address low yields in the final coupling step?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.